Cas no 15788-98-4 (N-Ethyl-3-hydroxybenzamide)

N-Ethyl-3-hydroxybenzamide is a synthetic organic compound characterized by its hydroxyl and amide functional groups attached to a benzene ring. This structure imparts versatility in chemical reactivity, making it useful as an intermediate in pharmaceutical and agrochemical synthesis. Its ethyl substitution enhances solubility in organic solvents, facilitating purification and downstream applications. The compound’s stability under mild conditions and compatibility with further functionalization (e.g., esterification or alkylation) are notable advantages. Analytical methods such as HPLC and NMR confirm high purity, ensuring reproducibility in research and industrial processes. Its role in developing bioactive molecules underscores its importance in medicinal chemistry and material science.
N-Ethyl-3-hydroxybenzamide structure
N-Ethyl-3-hydroxybenzamide structure
Product Name:N-Ethyl-3-hydroxybenzamide
CAS No:15788-98-4
MF:C9H11NO2
MW:165.189142465591
CID:121181
PubChem ID:13175248
Update Time:2025-10-31

N-Ethyl-3-hydroxybenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide,N-ethyl-3-hydroxy-
    • N-ethyl-3-hydroxyBenzamide
    • 3-Hydroxy-N-ethylbenzamid
    • Benzamide,N-ethyl-3-hydroxy
    • EN300-61770
    • DTXSID90524826
    • SCHEMBL161026
    • AKOS000207641
    • SB75902
    • FT-0740777
    • Z32024396
    • BS-21581
    • Benzamide, N-ethyl-3-hydroxy-
    • 15788-98-4
    • N-Ethyl-3-hydroxybenzamide
    • Inchi: 1S/C9H11NO2/c1-2-10-9(12)7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12)
    • InChI Key: XEARKGOSBVSNJD-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(C=1)O)NCC

Computed Properties

  • Exact Mass: 165.07900
  • Monoisotopic Mass: 165.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 343.6±25.0 °C at 760 mmHg
  • Flash Point: 161.6±23.2 °C
  • Refractive Index: 1.554
  • PSA: 49.33000
  • LogP: 1.53280
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

N-Ethyl-3-hydroxybenzamide Security Information

N-Ethyl-3-hydroxybenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Ethyl-3-hydroxybenzamide Pricemore >>

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N-Ethyl-3-hydroxybenzamide Related Literature

Additional information on N-Ethyl-3-hydroxybenzamide

Comprehensive Overview of N-Ethyl-3-hydroxybenzamide (CAS No. 15788-98-4): Properties, Applications, and Industry Insights

N-Ethyl-3-hydroxybenzamide (CAS No. 15788-98-4) is a specialized organic compound gaining attention in pharmaceutical and cosmetic research due to its unique structural properties. As a derivative of hydroxybenzamide, this compound features an ethyl group substitution on the nitrogen atom, enhancing its solubility and bioavailability. Researchers are increasingly exploring its potential as an intermediate in drug synthesis, particularly for anti-inflammatory agents and antioxidant formulations.

The molecular structure of N-Ethyl-3-hydroxybenzamide (C9H11NO2) contains both amide and phenolic hydroxyl functional groups, making it valuable for hydrogen bonding interactions in biochemical systems. Recent studies highlight its role in developing cosmeceutical ingredients, where its radical-scavenging activity shows promise for anti-aging skincare products. The compound's melanogenesis inhibition properties are also being investigated for potential applications in hyperpigmentation treatment formulations.

In analytical chemistry, 15788-98-4 serves as a reference standard for HPLC method development, with its distinct UV absorption characteristics at 280-320 nm. The pharmaceutical industry values this compound for its metabolic stability, a critical factor in prodrug design strategies. Current market trends indicate growing demand for N-ethyl substituted benzamides as building blocks in targeted drug delivery systems, particularly for dermatological applications.

Manufacturers of N-Ethyl-3-hydroxybenzamide emphasize its high purity synthesis through optimized amide coupling reactions between 3-hydroxybenzoic acid derivatives and ethylamine. The compound's crystallization behavior has been extensively studied to ensure batch-to-batch consistency, with polymorph control being crucial for pharmaceutical grade material. Regulatory documentation for 15788-98-4 typically includes comprehensive ICH stability data covering thermal, photolytic, and hydrolytic degradation pathways.

Emerging applications explore the compound's potential in biodegradable polymer modification, where its phenolic group enables controlled crosslinking reactions. In material science, researchers are investigating its incorporation into functional coatings with UV-protective properties. The structure-activity relationship of N-Ethyl-3-hydroxybenzamide derivatives continues to be an active area of research, particularly in designing selective enzyme inhibitors for therapeutic applications.

Quality control protocols for CAS 15788-98-4 typically involve spectroscopic characterization including FTIR, 1H/13C NMR, and mass spectrometry. The compound's thermal properties are well-documented, with differential scanning calorimetry (DSC) revealing a sharp melting endotherm at 148-152°C. These precise specifications make it valuable for calibration standards in analytical laboratories.

Recent patent literature demonstrates innovative uses of N-Ethyl-3-hydroxybenzamide in photostabilizer compositions for organic materials exposed to sunlight. Its excipient compatibility has been verified in multiple pharmaceutical formulations, showing excellent stability with common tablet binders and capsule materials. The compound's logP value of 1.2 ± 0.3 indicates optimal lipid membrane permeability for certain drug delivery applications.

Environmental safety assessments of 15788-98-4 confirm its ready biodegradability under OECD test conditions, addressing growing concerns about green chemistry in specialty chemical production. Process chemists have developed solvent-free synthesis routes for this compound, aligning with industrial sustainability initiatives. These advancements position N-Ethyl-3-hydroxybenzamide as an environmentally preferable alternative to traditional aromatic amides in certain applications.

The global market for hydroxybenzamide derivatives is projected to grow at 6.8% CAGR through 2030, driven by demand from personal care ingredients and pharmaceutical intermediates sectors. Analytical reference standards of CAS 15788-98-4 are increasingly requested for method validation in regulatory submissions, particularly for impurity profiling studies. This reflects the compound's importance in maintaining quality control standards across multiple industries.

Future research directions for N-Ethyl-3-hydroxybenzamide include exploration of its metal-chelating properties for catalytic applications and investigation of its supramolecular chemistry potential. The compound's crystal engineering characteristics offer opportunities for designing co-crystal formulations with enhanced physicochemical properties. These developments underscore the continuing relevance of this versatile chemical entity in advanced material science and medicinal chemistry.

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